BenchChemオンラインストアへようこそ!

2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide

stereochemistry chiral resolution enantiomeric differentiation

2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide (CAS 887573-34-4) is a synthetic small-molecule benzimidazole derivative bearing an electrophilic 2-chloroacetamide substituent linked via a chiral α-methyl-ethyl bridge to the benzimidazole C2 position. With a molecular formula of C12H14ClN3O and a molecular weight of 251.71 g/mol, this compound integrates the benzimidazole pharmacophore—a privileged scaffold in medicinal chemistry—with a chloroacetamide warhead capable of forming irreversible covalent bonds with cysteine thiol groups.

Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
CAS No. 887573-34-4
Cat. No. B3038710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
CAS887573-34-4
Molecular FormulaC12H14ClN3O
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1C)NC(=O)CCl
InChIInChI=1S/C12H14ClN3O/c1-8(14-11(17)7-13)12-15-9-5-3-4-6-10(9)16(12)2/h3-6,8H,7H2,1-2H3,(H,14,17)
InChIKeyJBFUETSETJUFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide (CAS 887573-34-4): Structural Identity, Physicochemical Profile, and Class Context for Benzimidazole Chloroacetamide Procurement


2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide (CAS 887573-34-4) is a synthetic small-molecule benzimidazole derivative bearing an electrophilic 2-chloroacetamide substituent linked via a chiral α-methyl-ethyl bridge to the benzimidazole C2 position [1]. With a molecular formula of C12H14ClN3O and a molecular weight of 251.71 g/mol, this compound integrates the benzimidazole pharmacophore—a privileged scaffold in medicinal chemistry—with a chloroacetamide warhead capable of forming irreversible covalent bonds with cysteine thiol groups . As a research chemical, it is listed in multiple commercial screening libraries and is supplied at purities ranging from 95% to 98% by vendors including AKSci, Santa Cruz Biotechnology, CymitQuimica, and Leyan . No primary research publications reporting biological assay data for this specific compound were identified at the time of this analysis.

Why Benzimidazole Chloroacetamide Analogs Cannot Be Interchanged: Structural Determinants of 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide (CAS 887573-34-4) Selection


Within the benzimidazole chloroacetamide class, subtle structural variations—including N1-substitution status, linker regiochemistry, linker length, and stereochemistry—dictate profoundly different reactivity profiles, molecular recognition patterns, and physicochemical properties [1]. The target compound uniquely combines N1-methyl substitution, a chiral α-methyl-ethyl linker at C2, and a terminal chloroacetamide electrophile. Substituting the N1-methyl with a proton (e.g., CAS 1242862-67-4) eliminates the hydrophobic shielding of the benzimidazole N1, altering hydrogen-bonding capacity and logP. Relocating the linker from the α-carbon of the ethyl bridge to the terminal carbon (positional isomer CAS 882649-36-7) changes the spatial orientation of the electrophilic warhead relative to the benzimidazole core, potentially affecting target engagement geometry. Removing the chlorine atom (non-chlorinated analog N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide) abolishes the covalent warhead functionality entirely, converting the compound from a potential irreversible binder to a purely non-covalent ligand . These structural determinants mean that in-class substitution without rigorous validation risks altered pharmacology, reactivity, or physicochemical behavior.

Quantitative Differentiation Evidence: 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide vs. Closest Analogs


Chiral α-Methyl-Ethyl Linker Introduces Stereochemical Complexity Absent in Non-Chiral Analogs

The target compound possesses a chiral center at the α-carbon of the ethyl linker (the carbon bearing the methyl substituent and attached to the benzimidazole C2 position), as confirmed by the Undefined Atom Stereocenter Count of 1 in its PubChem computed properties [1]. In contrast, the closest positional isomer CAS 882649-36-7 (2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide) has the ethyl linker between the benzimidazole C2 and the acetamide nitrogen with no chiral center, while the simpler analog CAS 84587-80-4 (N-(1H-benzimidazol-2-yl)-2-chloroacetamide) lacks both the N1-methyl group and the ethyl linker entirely . This stereochemical feature enables enantiomeric resolution for studies requiring defined stereochemistry, a capability unavailable with non-chiral benzimidazole chloroacetamide analogs.

stereochemistry chiral resolution enantiomeric differentiation structure-activity relationships

N1-Methyl Substitution Modulates Lipophilicity and Hydrogen-Bond Donor Capacity Relative to N1-H Analogs

The target compound's N1-methyl group on the benzimidazole ring eliminates one hydrogen-bond donor (HBD) compared to N1-unsubstituted analogs while increasing lipophilicity. Computed data from PubChem show the target compound (CAS 887573-34-4) has 1 HBD, 2 HBA, and an XLogP3 of 1.6 [1]. The N1-H analog (CAS 1242862-67-4, N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide) bears an additional N-H donor, increasing HBD count to 2, which is expected to reduce passive membrane permeability and alter protein-binding interactions . The computed XLogP3 difference (~1.6 for the N1-methyl compound vs. an estimated lower value for the N1-H analog based on the free N-H) suggests that N1-methylation enhances hydrophobic character, potentially improving cell penetration in permeability-limited assays.

lipophilicity membrane permeability hydrogen bonding drug-likeness

Chloroacetamide Electrophilic Warhead Enables Irreversible Covalent Cysteine Targeting: Class-Level Functional Differentiation from Non-Electrophilic Benzimidazole Analogs

The chloroacetamide moiety is a well-established electrophilic warhead used in targeted covalent inhibitor (TCI) design, capable of forming irreversible thioether bonds with active-site cysteine residues . Unlike non-electrophilic benzimidazole acetamide derivatives (e.g., N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide, which lacks the α-chloro substituent), the target compound possesses the SN2-reactive α-chloroacetamide group that enables time-dependent, washout-resistant target engagement . Published class-level evidence demonstrates that chloroacetamide-bearing compounds have been successfully developed as covalent inhibitors of kinases (e.g., MAP2K7 inhibitor DK2403 targeting Cys218 with high selectivity) and bacterial enzymes (e.g., MurA covalent inhibitors) . This covalent mechanism is absent in non-chlorinated benzimidazole acetamide analogs and represents a mechanistically distinct mode of action. However, it must be explicitly noted that no direct covalent labeling or target engagement data exist for this specific compound.

covalent inhibitor targeted covalent inhibitor electrophilic warhead cysteine targeting irreversible inhibition

Vendor Purity Tiering and Supply Availability: 95–98% Purity Range Across Multiple Independent Suppliers

The target compound is stocked by multiple independent research chemical suppliers with documented purity specifications. AKSci lists the compound at ≥95% purity (Catalog 2068AF) with long-term storage at cool, dry conditions . Leyan (乐研) offers the compound at 98% purity (Product No. 1747688) . MolCore lists the compound at NLT 97% purity under ISO-certified quality systems . Santa Cruz Biotechnology supplies the compound in 500 mg quantities (Catalog sc-307685) . In contrast, the closest positional isomer CAS 882649-36-7 is listed only at 95% purity (AKSci Catalog 0139CK), representing a narrower purity ceiling . The multi-vendor availability of CAS 887573-34-4 at purities up to 98% provides procurement flexibility and competitive sourcing options.

chemical procurement purity specification vendor comparison supply chain

Benzimidazole Chloroacetamide Scaffold Activity in Antimicrobial and Enzyme Inhibition Assays: Class-Level Precedence for Biological Screening Prioritization

While no direct biological assay data exist for CAS 887573-34-4, published studies on structurally related benzimidazole acetamide derivatives provide class-level biological precedence. A 2022 study in the Journal of Molecular Structure reported that four benzimidazole acetamide derivatives (9a–10b) exhibited AChE inhibition with IC50 values ranging from 0.936 to 17.07 µM, and hCA-I and hCA-II inhibition with IC50 values in the 4.12–8.64 µM range [1]. Separately, N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide (a simpler chloroacetamide analog) has been reported to exhibit antibacterial activity against Staphylococcus aureus with an MIC of 4.0 µg/mL . The target compound combines the benzimidazole pharmacophore (associated with these activities) with the chloroacetamide electrophilic warhead, suggesting potential for dual non-covalent and covalent mechanisms. However, these are class-level inferences with no validated quantitative data for the specific compound, and any screening prioritization should be based on de novo experimental validation.

antimicrobial activity enzyme inhibition acetylcholinesterase carbonic anhydrase benzimidazole scaffold

Molecular Weight and Topological Polar Surface Area Positioning Within Lead-Like Chemical Space vs. Heavier Benzimidazole Derivatives

With a molecular weight of 251.71 g/mol and a topological polar surface area (TPSA) of 46.9 Ų, the target compound resides within favorable lead-like chemical space (MW < 300, TPSA < 60 Ų), as computed by PubChem [1]. In contrast, more elaborated benzimidazole clinical candidates and tool compounds—such as benzimidazole-4-carboxamide PARP-1 inhibitors (e.g., 2-phenyl-1H-benzimidazole-4-carboxamide, MW ~251–350+, TPSA typically >80 Ų) [2]—carry higher molecular weights and polar surface areas that may limit passive permeability. The compound's 3 rotatable bonds and moderate XLogP3 (1.6) further support its positioning as a fragment-to-lead starting point rather than a late-stage lead. Compared to the simpler analog CAS 84587-80-4 (MW 209.63, C9H8ClN3O), the target compound offers expanded structural complexity (12 vs. 9 heavy atom count excluding hydrogens) while remaining within lead-like boundaries [3].

drug-likeness lead-like properties TPSA molecular weight physicochemical profiling

Recommended Application Scenarios for 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide (CAS 887573-34-4) Based on Available Evidence


Covalent Probe and Targeted Covalent Inhibitor (TCI) Design: A Chiral Chloroacetamide Warhead Scaffold

The compound's chloroacetamide electrophilic warhead, supported by class-level evidence for cysteine targeting and irreversible covalent bond formation , makes it a candidate scaffold for covalent probe development. The chiral α-methyl-ethyl linker [1] provides a stereochemical handle for enantiomeric resolution, enabling the evaluation of stereochemistry-dependent covalent engagement. For research groups developing irreversible inhibitors of cysteine-dependent targets (e.g., kinases, deubiquitinases, or viral proteases), this compound offers a benzimidazole-based covalent warhead scaffold that can be elaborated through the N1-methyl position or the acetamide terminus. However, users should conduct de novo reactivity profiling and target engagement assays, as no direct covalent labeling data exist for this specific compound.

Fragment-Based Drug Discovery (FBDD) and Lead-Generation Screening Libraries

With a molecular weight of 251.71 g/mol, TPSA of 46.9 Ų, 3 rotatable bonds, and XLogP3 of 1.6, the compound sits within lead-like chemical space metrics [1]. Its benzimidazole core is a privileged scaffold in medicinal chemistry, and the combination of N1-methyl substitution with the chloroacetamide moiety offers a unique structural signature among commercially available benzimidazole building blocks. This compound is well-suited for inclusion in diversity-oriented screening libraries or fragment-to-lead campaigns where MW <300 and TPSA <60 Ų are selection criteria. The availability of 97–98% purity grades from multiple vendors supports reproducible screening results.

Stereochemical Probe for Structure-Activity Relationship (SAR) Studies of Benzimidazole Bioactives

The single undefined atom stereocenter at the α-carbon of the ethyl linker distinguishes this compound from non-chiral benzimidazole chloroacetamide analogs [1]. This feature enables enantiomeric separation (chiral chromatography or chiral salt resolution) to generate enantiopure samples for differential biological testing. In SAR campaigns exploring benzimidazole-based inhibitors of enzymes such as acetylcholinesterase or carbonic anhydrase—where related benzimidazole acetamides have shown micromolar IC50 values [2]—this compound can serve as a stereochemical probe to assess whether chirality at the linker position influences target engagement or selectivity.

Physicochemical Reference Standard for N1-Methylated Benzimidazole Chloroacetamide Derivatives

The compound's computed physicochemical parameters—including XLogP3 (1.6), TPSA (46.9 Ų), HBD count (1), and HBA count (2)—are well-characterized and publicly documented via PubChem [1]. This makes it suitable as a reference standard for analytical method development (HPLC, LC-MS) targeting benzimidazole chloroacetamide derivatives. Its availability at 95–98% purity across multiple commercial sources supports its use as a calibration or system suitability standard in quality control workflows for benzimidazole-based compound collections.

Quote Request

Request a Quote for 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.